molecular formula C14H12INO2 B13040311 N-Cbz-2-iodoaniline

N-Cbz-2-iodoaniline

Cat. No.: B13040311
M. Wt: 353.15 g/mol
InChI Key: CBZURIJDMRNMLW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cbz-2-iodoaniline can be synthesized through several methods. One common approach involves the iodination of N-Cbz-aniline. The reaction typically uses iodine (I2) and a suitable oxidizing agent under mild conditions to introduce the iodine atom at the ortho position relative to the amino group. Another method involves the decarboxylative iodination of anthranilic acids using potassium iodide (KI) and iodine (I2) under transition-metal-free and base-free conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic routes, such as the decarboxylative iodination method mentioned above. This method is operationally simple and exhibits high functional-group tolerance, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-2-iodoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, often in the presence of a base.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are commonly used.

    Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas are typical reagents for reduction reactions.

Major Products Formed

    Substitution Reactions: Products include N-Cbz-2-substituted anilines.

    Coupling Reactions: Products include N-Cbz-2-aryl or N-Cbz-2-alkynyl anilines.

    Reduction Reactions: The major product is N-Cbz-aniline.

Scientific Research Applications

N-Cbz-2-iodoaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.

    Medicine: It is used in the development of potential therapeutic agents, including anticancer and antimicrobial drugs.

    Industry: It is employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-Cbz-2-iodoaniline depends on the specific reactions it undergoes. In substitution and coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new bonds. The carbobenzyloxy (Cbz) group serves as a protecting group for the amino functionality, preventing unwanted side reactions and allowing selective transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Iodoaniline: Lacks the Cbz protecting group, making it more reactive but less selective in certain reactions.

    N-Cbz-aniline: Lacks the iodine atom, limiting its use in cross-coupling reactions.

    N-Cbz-2-bromoaniline: Similar to N-Cbz-2-iodoaniline but with a bromine atom instead of iodine, resulting in different reactivity and selectivity.

Uniqueness

This compound is unique due to the presence of both the iodine atom and the Cbz protecting group. This combination allows for selective and versatile transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H12INO2

Molecular Weight

353.15 g/mol

IUPAC Name

benzyl N-(2-iodophenyl)carbamate

InChI

InChI=1S/C14H12INO2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)

InChI Key

CBZURIJDMRNMLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2I

Origin of Product

United States

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